molecular formula C23H20N4O3S B2941320 Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896286-77-4

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No. B2941320
CAS RN: 896286-77-4
M. Wt: 432.5
InChI Key: WDMYSUNSTBWOHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is based on the optimization of a virtual screening hit compound called N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The process includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent approach allows for efficient production of the target compound.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, due to its complex structure, is involved in the synthesis and characterization of various heterocyclic compounds. For instance, research into the chemistry of sym-tetrazine has shown that related compounds can be used to produce a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Postovskii et al., 1977). Additionally, the compound's role in synthesizing nitrogen-bridged purine-like C-nucleosides signifies its importance in the development of nucleoside analogs for therapeutic purposes (Khadem et al., 1989).

Antimicrobial and Insecticidal Activity

Research has demonstrated the compound's derivatives' potential in antimicrobial and insecticidal activities. New heterocycles incorporating a thiadiazole moiety, synthesized using related precursors, showed significant insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates potential applications in agricultural pest management. Moreover, the synthesis of derivatives has shown antimicrobial action, suggesting applications in developing new antimicrobial agents (Ch, 2022).

Anti-inflammatory and Anticancer Potential

Compounds synthesized from ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate have demonstrated potential anti-inflammatory and anticancer activities. For example, 2-(substituted-pyridinyl)benzimidazoles, structurally related, have been evaluated for anti-inflammatory activity, highlighting the compound's utility in developing new therapeutic agents (Tsukamoto et al., 1980). Additionally, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which could inhibit cell proliferation and cause mitotic arrest in cancer cell lines, underscores the compound's role in cancer research (Temple, 1990).

Future Directions

  • Biological Activity : Explore its effects on cancer cell lines, as demonstrated in the study mentioned earlier .

properties

IUPAC Name

ethyl 2-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-10-6-7-11-18(17)25-21(28)15-31-22-13-12-20-24-19(14-27(20)26-22)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYSUNSTBWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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